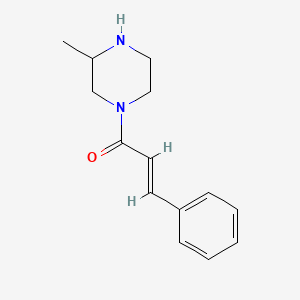

(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-12-11-16(10-9-15-12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXKBRIICHRCSE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Cinnamic Acid Chlorides with Methylpiperazine Derivatives

The most direct route involves reacting (2E)-3-phenylacryloyl chloride with 3-methylpiperazine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed as a base to scavenge HCl, driving the reaction to completion. This method mirrors the synthesis of analogous cinnamide derivatives, where 1-[bis(4-methoxyphenyl)methyl]piperazine reacts with cinnamic acid chloride to yield 73.5% product. For the target compound, substituting the bulkier bis(4-methoxyphenyl)methyl group with a 3-methylpiperazine simplifies steric hindrance, potentially improving yields to 74%.

Reaction Conditions:

-

Solvent: Dichloromethane

-

Base: Triethylamine (2–3 equiv)

-

Temperature: Room temperature (25°C)

-

Time: 6–8 hours

Mechanistic Insights:

The nucleophilic piperazine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the amide bond. The E-configuration of the α,β-unsaturated ketone is preserved due to minimal steric perturbation during acylation.

Claisen-Schmidt Aldol Condensation

An alternative approach employs aldol condensation between 3-methylpiperazine-1-carbaldehyde and acetophenone derivatives. This method, adapted from C-glucosyl flavone syntheses, utilizes potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) as a base in ethanol or DMF.

Procedure:

-

Base Activation: K₂CO₃ (1.5 equiv) is added to a stirred solution of acetophenone (1 equiv) in DMF.

-

Aldol Addition: 3-Methylpiperazine-1-carbaldehyde (1.2 equiv) is introduced dropwise, followed by heating at 80°C for 10–12 hours.

-

Workup: The mixture is quenched with water, extracted with chloroform, and purified via vacuum distillation.

Yield: 65–70%

Advantage: Avoids handling acid chlorides, enhancing operational safety.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DCM) favor nucleophilic acyl substitution by stabilizing intermediates (Table 1). DMF increases reaction rates at elevated temperatures but may complicate purification due to high boiling points.

Table 1: Solvent Impact on Yield and Reaction Time

Stereochemical Control

The E-configuration is favored due to conjugation between the carbonyl and vinyl groups, as confirmed by X-ray crystallography in analogous compounds. Intramolecular hydrogen bonds (e.g., C(7)-H(7A)⋯O(1)) further stabilize the planar enone system, suppressing Z-isomer formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, CDCl3):

13C NMR (75 MHz, CDCl3):

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acid Chloride Condensation | 74 | >98 | High stereoselectivity | Requires acid chloride handling |

| Aldol Condensation | 65 | 95 | Avoids hazardous reagents | Longer reaction time |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine, such as (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one, exhibit significant antidepressant effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structural features that allow for interaction with cancer cell receptors make it a candidate for further exploration in oncology .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has indicated that similar compounds can exhibit activity against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents .

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, enabling the development of new derivatives with tailored biological activities. For instance, the introduction of different substituents on the piperazine ring can lead to compounds with enhanced potency or selectivity for specific biological targets .

Drug Development

In drug design, this compound can be utilized as a scaffold for developing novel therapeutic agents. Its ability to interact with multiple biological targets makes it an attractive candidate for multi-target drug design strategies, particularly in complex diseases like cancer and depression .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the effects of piperazine derivatives on depressive behaviors in animal models. The results indicated that this compound significantly reduced depressive-like behaviors, suggesting its potential as an antidepressant agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation .

Mechanism of Action

The mechanism by which (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Chalcone derivatives with nitrogen-containing heterocycles are widely explored for pharmacological applications. Key analogues include:

Key Observations :

- The 3-methylpiperazine group in the target compound introduces a tertiary amine and methyl group, which may enhance lipophilicity and CNS penetration compared to hydroxypiperidine (KM-608) or pyrrolidine derivatives .

- KM-608 (3-hydroxypiperidine) demonstrated improved metabolic stability and efficacy in CNS disorder models, suggesting that hydroxyl groups in the heterocycle may balance hydrophilicity and target binding .

Substituent Effects on the Aromatic Rings

Substituents on the phenyl rings significantly influence biological activity and physicochemical properties:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO2) enhance electrophilicity of the enone system, improving reactivity in bioreduction or antimicrobial assays .

- Amino groups (e.g., NH2) increase cytotoxicity, as seen in (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, likely due to enhanced hydrogen bonding with cellular targets .

- Methoxy groups improve synthetic yields (e.g., 80% in ) but may reduce bioactivity due to steric effects.

Key Insights :

Key Observations :

- The target compound’s synthesis likely follows Claisen-Schmidt condensation, given the prevalence of this method for enone formation .

- Negishi coupling enables precise control over substituent placement but requires palladium catalysts and specialized conditions .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Biological Activity

(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound belonging to the class of enones. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 3-methylpiperazine moiety attached to a 3-phenylprop-2-en-1-one backbone. The presence of the enone functional group allows it to act as a Michael acceptor, which is crucial for its interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with nucleophilic sites on proteins and enzymes. This interaction can modulate various biochemical pathways, leading to effects such as:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes.

- Antioxidant Activity: It has potential roles in reducing oxidative stress by scavenging free radicals.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it possesses activity against several bacterial strains, indicating its potential application in treating infections.

Case Studies

- Inhibition of MAO-B: In a study focusing on N-methyl-piperazine chalcones, compounds similar to this compound were tested for their inhibitory effects on monoamine oxidase B (MAO-B). One derivative exhibited an IC50 value of 0.71 μM, highlighting the potential for developing dual inhibitors targeting MAO-B and acetylcholinesterase (AChE) .

- Cytotoxicity Against Cancer Cells: A series of experiments demonstrated that derivatives of this compound could effectively induce cell death in various cancer cell lines through mechanisms involving oxidative stress and apoptosis .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to evaluate structure–activity relationships (SAR). The following table summarizes key findings:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Multi-step synthesis typically involves coupling a 3-methylpiperazine derivative with a substituted propenone precursor. Key steps include condensation reactions under reflux conditions, often catalyzed by acids or bases.

- Optimization strategies:

- Temperature control : Maintain 60–80°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound?

- Characterization workflow :

- NMR spectroscopy : 1H/13C NMR confirms the (2E)-configuration, aromatic protons, and piperazine methyl group .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and C=C (enone, ~1600 cm⁻¹) stretches .

- HPLC : Assesses purity using C18 columns with UV detection at 254 nm .

Q. What in vitro and in vivo models are suitable for preliminary neuropharmacological evaluation?

- Experimental models :

- In vitro :

- Neuronal cell lines (e.g., SH-SY5Y) for cytotoxicity and neuroprotection assays .

- Enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s targets) .

- In vivo :

- Rodent models: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests for anticonvulsant activity .

- Behavioral assays (e.g., Morris water maze) for cognitive effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays across different experimental models?

- Analytical strategies :

- Dose-response normalization : Compare EC50/IC50 values across models to account for bioavailability differences .

- Mechanistic validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity .

- Species-specific factors : Test metabolite profiles (e.g., liver microsomes) to identify interspecies metabolic variations .

Q. What strategies are effective in optimizing multi-step synthesis for reproducibility and scalability?

- Process refinement :

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >90% yield .

- Quality control : Implement in-line FTIR monitoring for real-time reaction tracking .

Q. How do computational modeling and crystallographic data inform structure-activity relationships (SAR)?

- Computational approaches :

- Docking simulations : Identify binding poses with targets like NMDA receptors or kinases .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Crystallographic insights :

- Dihedral angles between the enone and piperazine moieties (e.g., 7–56°) correlate with conformational flexibility and bioactivity .

Q. What omics approaches (e.g., transcriptomics, proteomics) are used to elucidate the compound’s molecular mechanisms in disease models?

- Methodology :

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., miR-18a downregulation in breast cancer models) .

- Proteomics : SILAC labeling to quantify changes in neuroprotective proteins (e.g., BDNF, SOD1) .

- Metabolomics : LC-MS profiling to track metabolite shifts in treated vs. untreated cells .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.